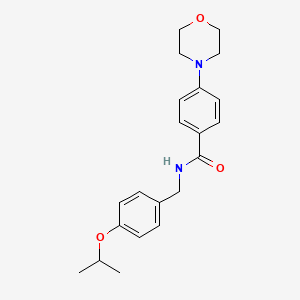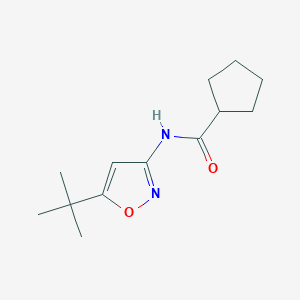![molecular formula C11H16ClN3O B5034681 4-[3-(1-methyl-1H-pyrazol-3-yl)-2-propyn-1-yl]morpholine hydrochloride](/img/structure/B5034681.png)
4-[3-(1-methyl-1H-pyrazol-3-yl)-2-propyn-1-yl]morpholine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[3-(1-methyl-1H-pyrazol-3-yl)-2-propyn-1-yl]morpholine hydrochloride, also known as MPP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. MPP is a synthetic compound that is used in scientific research to study its mechanism of action, biochemical and physiological effects, and potential therapeutic applications.
Wirkmechanismus
The mechanism of action of 4-[3-(1-methyl-1H-pyrazol-3-yl)-2-propyn-1-yl]morpholine hydrochloride is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes that are involved in cell growth and division. This inhibition leads to the death of cancer cells and has potential therapeutic applications in the treatment of cancer.
Biochemical and Physiological Effects:
This compound has been shown to have a wide range of biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. It has also been shown to inhibit the growth and proliferation of cancer cells. In addition, this compound has been shown to have antioxidant properties, which may have potential therapeutic applications in the treatment of neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
4-[3-(1-methyl-1H-pyrazol-3-yl)-2-propyn-1-yl]morpholine hydrochloride has several advantages for use in lab experiments. It is a synthetic compound that can be easily synthesized in large quantities, making it readily available for research purposes. It is also highly soluble in water and other polar solvents, which allows for easy manipulation in lab experiments. However, this compound also has limitations, such as its potential toxicity and the need for careful handling and storage.
Zukünftige Richtungen
There are several future directions for research on 4-[3-(1-methyl-1H-pyrazol-3-yl)-2-propyn-1-yl]morpholine hydrochloride. One area of research is the development of novel cancer therapies that utilize this compound as a therapeutic agent. Another area of research is the investigation of this compound's potential therapeutic applications in the treatment of neurodegenerative diseases. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential side effects and limitations.
In conclusion, this compound is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. It has been extensively studied for its mechanism of action, biochemical and physiological effects, and potential therapeutic applications. While this compound has several advantages for use in lab experiments, it also has limitations that need to be carefully considered. There are several future directions for research on this compound, which may lead to the development of novel therapies for cancer and other diseases.
Synthesemethoden
The synthesis of 4-[3-(1-methyl-1H-pyrazol-3-yl)-2-propyn-1-yl]morpholine hydrochloride involves the reaction of 3-(1-methyl-1H-pyrazol-3-yl)-2-propyn-1-ol with morpholine in the presence of hydrochloric acid. The resulting product is a white crystalline powder that is soluble in water and other polar solvents. The synthesis of this compound is a complex process that requires careful attention to detail to ensure high yields and purity.
Wissenschaftliche Forschungsanwendungen
4-[3-(1-methyl-1H-pyrazol-3-yl)-2-propyn-1-yl]morpholine hydrochloride has been extensively studied in scientific research due to its potential applications in various fields. It has been shown to have potent antitumor activity and has been used in the development of novel cancer therapies. This compound has also been studied for its potential use as a therapeutic agent for other diseases, such as Alzheimer's disease and Parkinson's disease.
Eigenschaften
IUPAC Name |
4-[3-(1-methylpyrazol-3-yl)prop-2-ynyl]morpholine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O.ClH/c1-13-6-4-11(12-13)3-2-5-14-7-9-15-10-8-14;/h4,6H,5,7-10H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABYJXAYCKXAROF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC(=N1)C#CCN2CCOCC2.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![1-acetyl-4-{[2-(ethylsulfonyl)-1-(3-phenylpropyl)-1H-imidazol-5-yl]methyl}-1,4-diazepane](/img/structure/B5034610.png)
![8-methyl-7-[(4-nitrobenzyl)oxy]-4-(trifluoromethyl)-2H-chromen-2-one](/img/structure/B5034622.png)

![2-[2-({4-[2-(1-piperidinylcarbonyl)phenoxy]-1-piperidinyl}methyl)-1H-pyrrol-1-yl]pyridine](/img/structure/B5034632.png)
![3-{[2-nitro-5-(1-pyrrolidinyl)phenyl]amino}propyl acetate](/img/structure/B5034637.png)
![3-[(2-ethoxyphenyl)amino]-5-(4-methoxyphenyl)-2-cyclohexen-1-one](/img/structure/B5034638.png)
![5-({1-[2-(3-ethyl-5-methylphenoxy)ethyl]-1H-indol-3-yl}methylene)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5034645.png)

![N-{2-[(4-chlorophenyl)thio]ethyl}-4-[[(4-methoxyphenyl)sulfonyl](methyl)amino]benzamide](/img/structure/B5034657.png)
![ethyl 6-chloro-4-[(3-hydroxyphenyl)amino]-8-methyl-3-quinolinecarboxylate hydrochloride](/img/structure/B5034669.png)
![2-(4-fluorophenyl)-2-oxoethyl 4-[(3-nitrophenyl)amino]-4-oxobutanoate](/img/structure/B5034674.png)
![N-{[1-(2-fluorobenzyl)-2-(isopropylsulfonyl)-1H-imidazol-5-yl]methyl}-N-(2-methoxyethyl)-2-propanamine](/img/structure/B5034695.png)
![N-[(2-hydroxy-1-naphthyl)(4-nitrophenyl)methyl]butanamide](/img/structure/B5034702.png)

